molecular formula C20H26N2O3S B12206127 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine

Cat. No.: B12206127
M. Wt: 374.5 g/mol
InChI Key: BNJPYHQPILVIPF-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 4-(2-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include:

  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight
  • Purification: Column chromatography or recrystallization

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction may produce a sulfide derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological systems.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine

Uniqueness

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which may confer specific chemical and biological properties.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine

InChI

InChI=1S/C20H26N2O3S/c1-15-7-5-6-8-18(15)21-11-13-22(14-12-21)26(23,24)20-10-9-19(25-4)16(2)17(20)3/h5-10H,11-14H2,1-4H3

InChI Key

BNJPYHQPILVIPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C

Origin of Product

United States

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